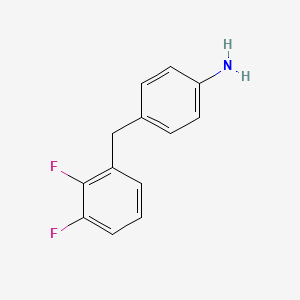

4-(2,3-Difluorobenzyl)-phenylamine

Description

4-(2,3-Difluorobenzyl)-phenylamine (CAS: 1516318-39-0) is a fluorinated aromatic amine characterized by a benzyl group substituted with fluorine atoms at the 2- and 3-positions of the phenyl ring, linked to a phenylamine moiety. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and fine chemical research, particularly in the development of fluorinated drug candidates . Its structural features, including electron-withdrawing fluorine substituents and the benzyl-amine linkage, confer unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are critical in drug design .

Properties

IUPAC Name |

4-[(2,3-difluorophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N/c14-12-3-1-2-10(13(12)15)8-9-4-6-11(16)7-5-9/h1-7H,8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDCWNATPZSDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Difluorobenzyl)-phenylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,3-difluorobenzyl bromide and phenylamine.

Nucleophilic Substitution: The 2,3-difluorobenzyl bromide undergoes a nucleophilic substitution reaction with phenylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluorobenzyl)-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Corresponding amines or reduced forms.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(2,3-Difluorobenzyl)-phenylamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Industry: The compound can be used in the development of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorobenzyl)-phenylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(2,3-Difluorobenzyl)-phenylamine with compounds sharing the 2,3-difluorophenyl motif or analogous functional groups. Key differences in structure, synthesis, and applications are highlighted.

Structural Analogues

Key Observations :

- Electronic Effects: The 2,3-difluorobenzyl group in the target compound enhances electron deficiency compared to non-fluorinated analogues, influencing reactivity in nucleophilic substitution or coupling reactions .

- Lipophilicity : Fluorine atoms increase logP values, as seen in related compounds like 4-(2,3-Difluorobenzoyl)piperidine, which exhibits higher membrane permeability in pharmacokinetic studies .

Physicochemical and Analytical Data

Key Observations :

- HPLC Behavior : Complex derivatives of 2,3-difluorobenzyl compounds (e.g., spirocyclic carboxamides) exhibit retention times <2 minutes under acidic mobile phases, indicating moderate polarity suitable for reverse-phase purification .

- Mass Spectrometry : LCMS data for larger derivatives (e.g., m/z 720–742) confirm successful synthesis of fluorinated intermediates in multi-step drug discovery workflows .

Biological Activity

4-(2,3-Difluorobenzyl)-phenylamine is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article will explore its biological activity, including antimicrobial and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

Molecular Formula: C13H12F2N

Molecular Weight: Approximately 235.24 g/mol

Structural Features: The compound contains a difluorobenzyl group and a phenylamine moiety, which contribute to its electronic and steric properties. The presence of fluorine atoms can enhance the compound's reactivity and selectivity towards biological targets.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Binding Affinity: The difluorobenzyl group modifies the electronic properties of the compound, potentially increasing its binding affinity to target proteins.

- Lipophilicity and Membrane Permeability: The structure enhances lipophilicity, which may improve bioavailability in biological systems.

- Enzyme Interaction: The compound may act as an inhibitor or modulator of specific enzymes or receptors involved in various biochemical pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. The presence of halogens can enhance interactions with microbial targets.

Data Table: Antimicrobial Activity Overview

| Activity Type | IC50 Value (µM) | Target | Study Reference |

|---|---|---|---|

| Antimicrobial | 4.6 | Various bacterial strains |

Anticancer Activity

Studies have shown that derivatives of this compound may possess anticancer properties. Related compounds have been evaluated for their ability to inhibit specific cancer cell lines.

Data Table: Anticancer Activity Overview

| Cell Line | IC50 Value (µM) | Mechanism of Action | Study Reference |

|---|---|---|---|

| HCT116 (human colon) | 3.8 | Induction of apoptosis | |

| HepG2 (liver cancer) | 6.9 | Cell cycle arrest at S phase |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited an IC50 value of 4.6 µM against various bacterial strains, indicating potent antimicrobial activity. This suggests potential applications in treating bacterial infections.

- Anticancer Potential : In vitro studies on HCT116 human colon cancer cells revealed that the compound induced apoptosis with an IC50 value of 3.8 µM. This effect was associated with alterations in cell cycle dynamics and pro-apoptotic signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.